N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-10-6-11(2)16-14(15-10)18-8-12(9-18)7-17(3)21(19,20)13-4-5-13/h6,12-13H,4-5,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPOQFPYIGYHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)CN(C)S(=O)(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 284.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The proposed mechanisms include:
- DNA Binding : The compound may bind to DNA, inhibiting DNA-dependent enzymes and interfering with replication processes.
- Enzyme Inhibition : It is hypothesized that the sulfonamide group could inhibit specific enzymes involved in cellular metabolism.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines.
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | 2D Viability |
| HCC827 (Lung Cancer) | 6.0 | 2D Viability |
| MRC-5 (Normal Fibroblast) | 10.5 | 2D Viability |
These results indicate a selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells, which is a desirable characteristic for potential therapeutic agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be developed as an effective antimicrobial agent.
Case Studies and Research Findings
A recent study explored the efficacy of various derivatives of pyrimidine-based compounds, including this compound. The research highlighted that compounds with similar structures exhibited enhanced biological activities due to their ability to modulate enzyme functions and interact with cellular pathways involved in tumor growth and microbial resistance .
Furthermore, a comparative analysis indicated that modifications in the pyrimidine ring significantly influenced the biological activity of these compounds. For instance, substituents on the pyrimidine ring were found to enhance binding affinity to target proteins, thereby improving their therapeutic potential .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a cyclopropanesulfonamide core linked to a pyrimidine derivative, which is significant for its biological activity. The molecular formula is , with a molecular weight of approximately 284.35 g/mol. The presence of both azetidine and pyrimidine moieties suggests a potential for diverse interactions with biological targets, enhancing its utility in drug design.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrimidine exhibit cytotoxic effects against various cancer cell lines. The incorporation of azetidine enhances the compound's affinity for certain biological targets, potentially leading to improved efficacy in cancer treatment.
Case Study:
A study published in Drug Target Insights demonstrated that compounds with similar structures showed significant inhibition of tumor growth in xenograft models, suggesting that N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide may have similar properties .
PDE Inhibition
The compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE9. Inhibition of PDE enzymes is crucial in various therapeutic areas, including neurodegenerative diseases and erectile dysfunction.
Research Findings:
A patent application noted the effectiveness of similar compounds in inhibiting PDE9, which is associated with cognitive enhancement and neuroprotection . This suggests that this compound could be explored further for neuroprotective applications.
Mechanistic Insights
The mechanism through which this compound exerts its biological effects involves interaction with specific receptors or enzymes within the cell. The azetidine ring is known to facilitate binding to target proteins, while the pyrimidine moiety may enhance solubility and bioavailability.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's effectiveness. Modifications to the cyclopropanesulfonamide structure can lead to variations in pharmacokinetic properties and biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity and potential receptor affinity |
| Alteration of sulfonamide group | Variations in solubility and metabolic stability |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Crystallographic and Computational Tools for Analysis
- SHELX Suite (): Widely used for refining small-molecule structures. The rigidity of the azetidine and cyclopropane moieties may pose challenges in density interpretation, requiring high-resolution data for accurate refinement.
- WinGX/ORTEP (–3): Critical for visualizing anisotropic displacement parameters and molecular packing. The cyclopropane sulfonamide’s planar geometry could be compared to similar sulfonamides in structural databases.
Hypothetical Pharmacokinetic and Physicochemical Properties
Based on structural analogs:
- Solubility: The cyclopropanesulfonamide group may enhance aqueous solubility compared to non-sulfonamide analogs (e.g., ’s diamine compound) due to increased polarity .
- Metabolic Stability : The azetidine ring’s strain might slow oxidative metabolism by cytochrome P450 enzymes relative to larger heterocycles.
Preparation Methods
Oxidation and Reductive Amination
The hydroxymethyl group on the azetidine ring is oxidized to a ketone intermediate using oxidizing agents like Dess-Martin periodinane or Swern conditions. Subsequent reductive amination with methylamine introduces the N-methyl group. For instance, treatment with sodium cyanoborohydride in methanol under acidic conditions yields the secondary amine. This step often requires careful pH control to avoid over-alkylation or side reactions.
Direct N-Methylation
Alternatively, the primary amine derivative of azetidin-3-ylmethanol undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base (e.g., potassium carbonate). Source reports yields exceeding 70% for analogous N-methylations when employing dimethyl sulfate in acetonitrile at 60°C.
Cyclopropanesulfonamide Coupling
Sulfonylation of the Methylated Amine
The final step involves coupling the N-methylazetidine intermediate with cyclopropanesulfonyl chloride. Source details optimized conditions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving 77% yield for related sulfonamide formations. The reaction proceeds via activation of the sulfonyl chloride, followed by nucleophilic attack by the secondary amine.
Reaction Conditions Table
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Cyclopropanesulfonyl chloride | DCM | TEA | 0–25°C | 65% |
| EDAC/DMAP | DMF/DCM | DBU | 100°C | 77% |
| HBTU | Acetonitrile | DIPEA | Reflux | 68% |
Boc Protection-Deprotection Strategy
To enhance solubility and reduce side reactions, the cyclopropanesulfonamide nitrogen is protected with a tert-butoxycarbonyl (Boc) group prior to coupling. Source demonstrates this using Boc anhydride and DMAP in dichloromethane, followed by acidic deprotection with trifluoroacetic acid. This method improves purity but adds two additional steps.
Optimization and Alternative Approaches
Microwave-Assisted Coupling
Source reports a microwave-assisted protocol at 100°C for 30 minutes, significantly reducing reaction time from 20 hours to under an hour while maintaining a 77% yield. This approach minimizes thermal degradation of sensitive intermediates.
Solid-Phase Synthesis
Patent literature describes solid-phase techniques for azetidine sulfonamides, though applicability to this specific compound remains unexplored. Immobilized resins could streamline purification but may limit scalability.
Challenges and Troubleshooting
-
Regioselectivity in Azetidine Functionalization : Competing reactions at the azetidine nitrogen are mitigated using bulky bases like DIPEA.
-
Sulfonamide Purity : Phosphorous salt impurities from reagents like diphenylphosphoryl azide (DPPA) require extensive aqueous washes.
-
Scale-Up Considerations : Stannous chloride reductions (as in Source) necessitate anhydrous conditions, complicating large-scale production .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide, and what challenges arise during purification?
- Methodology :
- Step 1 : Synthesize the azetidine core by reacting 4,6-dimethylpyrimidin-2-amine with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the azetidine ring .
- Step 2 : Introduce the cyclopropanesulfonamide group via nucleophilic substitution. React the azetidine intermediate with cyclopropanesulfonyl chloride in the presence of triethylamine (TEA) as a base .
- Purification Challenges : The compound’s polar functional groups (sulfonamide, azetidine) require reversed-phase HPLC or silica gel chromatography with gradient elution (e.g., 5–30% MeOH in CH₂Cl₂) to isolate high-purity product (>95%) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Analytical Workflow :
- ¹H/¹³C NMR : Key signals include the cyclopropane protons (δ 0.8–1.2 ppm as a multiplet) and pyrimidine aromatic protons (δ 8.1–8.3 ppm). The azetidine methylene groups resonate at δ 3.5–4.0 ppm .
- Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z corresponding to C₁₄H₂₃N₅O₂S (calc. 349.15) .
- X-ray Crystallography : For absolute confirmation, grow single crystals via slow evaporation in acetonitrile/water (3:1). Compare bond lengths and angles with analogous azetidine-pyrimidine structures .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropane sulfonamide group influence binding to biological targets (e.g., kinases)?
- Structure-Activity Relationship (SAR) Analysis :
- Steric Effects : The cyclopropane’s rigid geometry restricts conformational flexibility, potentially enhancing selectivity for ATP-binding pockets in kinases. Compare activity against isoforms (e.g., JAK2 vs. EGFR) using kinase inhibition assays .
- Electronic Effects : The electron-withdrawing sulfonamide group may stabilize hydrogen bonds with catalytic lysine residues. Replace cyclopropane with larger rings (e.g., cyclohexane) to test steric tolerance .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Case Study : If one study reports IC₅₀ = 50 nM for kinase inhibition , but another shows IC₅₀ > 1 µM :
- Variable Control : Compare assay conditions (ATP concentration, buffer pH). For example, high ATP (1 mM) may reduce apparent inhibition .
- Compound Purity : Re-test batches with HPLC-validated purity (>98%). Impurities like unreacted azetidine intermediates can skew results .
- Cell Permeability : Use Caco-2 assays to rule out differences in cellular uptake. LogP values >2.5 suggest adequate permeability .
Q. What computational methods are effective in optimizing the pharmacokinetic profile of this compound?
- ADMET Prediction :
- Solubility : Use QSPR models (e.g., ACD/Percepta) to predict aqueous solubility. Introduce polar groups (e.g., -OH) on the cyclopropane if logS < -4 .
- Metabolic Stability : Simulate cytochrome P450 metabolism (CYP3A4, CYP2D6) with Schrödinger’s Metabolizer. Replace metabolically labile sites (e.g., azetidine N-methyl) with deuterium or fluorine .
- In Silico Toxicity : Screen for hERG inhibition using MOE’s homology model. Reduce risk by minimizing basic nitrogen count .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
